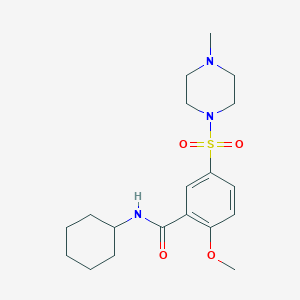![molecular formula C15H9FN4O B5409886 7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409886.png)
7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that contains a triazolopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the fluorophenyl and furan groups contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the triazolopyrimidine core.
Attachment of the Furan Group: This can be done through cross-coupling reactions such as Suzuki or Heck coupling, where a furan boronic acid or furan halide is coupled with the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazolopyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and furan groups contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through inhibition or activation, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-phenyl-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-methylphenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of the fluorophenyl group in 7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine distinguishes it from other similar compounds. The fluorine atom can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable modification in drug design.
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O/c16-11-5-3-10(4-6-11)12-7-8-17-15-18-14(19-20(12)15)13-2-1-9-21-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJADUHUDGHOUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5409807.png)
![[4-benzyl-1-(8-methoxyquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B5409814.png)
![4-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-pyrimidinamine](/img/structure/B5409822.png)
![2-(4-{(Z)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5409829.png)
![ethyl 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5409837.png)
![2-{2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5409843.png)
![N-{[1-(methoxymethyl)cyclopropyl]methyl}-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5409844.png)
![[4-(4-fluorophenyl)oxan-4-yl]-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B5409847.png)
![N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5409852.png)
![ethyl 4-(3-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5409857.png)
![1-(4-fluorobenzyl)-5-[(4-methylphenoxy)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5409861.png)

![1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide](/img/structure/B5409870.png)
![1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5409877.png)
